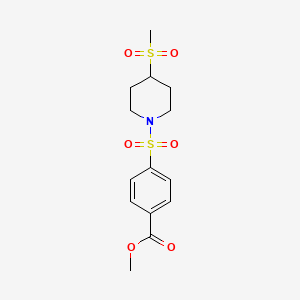

Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate is a sulfonamide-containing compound with a complex structure featuring dual sulfonyl groups. The molecule comprises:

- A benzoate ester core (methyl benzoate).

- A 4-(methylsulfonyl)piperidine moiety linked via a sulfonyl group to the para position of the benzene ring.

- A methylsulfonyl substituent on the piperidine nitrogen.

Properties

IUPAC Name |

methyl 4-(4-methylsulfonylpiperidin-1-yl)sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S2/c1-21-14(16)11-3-5-13(6-4-11)23(19,20)15-9-7-12(8-10-15)22(2,17)18/h3-6,12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMGVAVLJHETMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of sulfonamides or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and esters.

Biology: Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of drugs that target specific diseases, such as inflammation and cancer.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl groups play a crucial role in its biological activity, as they can form strong bonds with enzymes and receptors, leading to the modulation of various biochemical processes.

Comparison with Similar Compounds

4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate

- Core Structure : Piperazine ring substituted with a 4-methylphenylsulfonyl group.

- Key Differences :

- The target compound uses a piperidine ring (saturated six-membered ring with one nitrogen) instead of piperazine (two nitrogen atoms).

- The methylsulfonyl group on the piperidine nitrogen in the target compound contrasts with the 4-methylphenylsulfonyl group in the piperazine derivative.

- Biological Relevance : Piperazine sulfonamides exhibit anti-inflammatory, antibacterial, and antitumor activities . The replacement of piperazine with piperidine may alter pharmacokinetics due to differences in basicity and ring conformation.

[(4-Methylphenyl)methyl]sulfonyl Derivatives

- Examples : [(4-Methylphenyl)methyl]sulfonyl and related sulfonyl variants ().

- Key Differences: These compounds lack the piperidine scaffold and benzoate ester group.

Functional Group Comparisons

Sulfonyl Group Variations

- Methylsulfonyl vs. Phenylsulfonyl :

- The methylsulfonyl group in the target compound is less bulky than phenylsulfonyl groups (e.g., in 4-(4-methylphenylsulfonyl)piperazin-1-ium), which may improve membrane permeability .

- Electron-withdrawing sulfonyl groups enhance metabolic stability but may reduce bioavailability due to increased polarity.

Ester vs. Amide Linkages

- The methyl benzoate group in the target compound contrasts with amide-linked analogs (e.g., aryl amides in ).

- Esters are generally more hydrolytically labile than amides, suggesting faster metabolic clearance.

Data Table: Structural and Functional Comparison

Key Research Findings and Limitations

Biological Activity

Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a piperidine ring that contains sulfonyl groups. The presence of these functional groups is significant for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 4-(4-methylsulfonylpiperidin-1-yl)sulfonylbenzoate |

| Molecular Formula | C14H19NO6S2 |

| Molecular Weight | 365.44 g/mol |

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring followed by functionalization to introduce the sulfonyl and benzoate groups. Common reagents used in the synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl groups are known to form strong bonds with enzymes and receptors, influencing biochemical pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Anti-inflammatory and Anticancer Potential

Research indicates that compounds containing piperidine rings exhibit anti-inflammatory effects. This compound is being explored as a potential intermediate in the synthesis of drugs targeting inflammatory diseases and certain cancers .

Case Studies

- Antibacterial Activity : A study evaluated a series of piperidine derivatives and found that they exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics like ciprofloxacin .

- Enzyme Inhibition : Another investigation focused on enzyme inhibitors derived from similar structures, demonstrating that these compounds could effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

- Anticancer Research : Compounds with similar sulfonamide functionalities have been reported to possess anticancer properties by inducing apoptosis in cancer cell lines, highlighting their therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity |

|---|---|

| Methyl 4-(methylsulfonyl)benzoate | Moderate antibacterial activity |

| 4-(Methylsulfonyl)piperidine | Strong anti-inflammatory effects |

| Methyl 4-(piperidin-1-yl)sulfonylbenzoate | Anticancer properties observed |

Q & A

Basic Question: How can researchers optimize the synthesis of Methyl 4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)benzoate to achieve high purity and yield?

Methodological Answer:

Synthesis optimization requires multi-step reaction control. Key factors include:

- Temperature modulation : Elevated temperatures (e.g., 60–80°C) during sulfonylation steps improve reaction rates but must be balanced against side reactions .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance sulfonyl group activation, while dichloromethane minimizes byproduct formation in esterification .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the compound from unreacted piperidine derivatives .

- Yield monitoring : Use LC-MS at each step to track intermediate formation and adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to piperidine precursor) .

Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : H and C NMR verify the methylsulfonyl group (δ ~3.0 ppm for CH-SO) and benzoate ester (δ ~3.8 ppm for OCH) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 403.08 (CHNOS) with fragmentation patterns matching sulfonyl and piperidine moieties .

- X-ray crystallography : Resolves bond angles (e.g., 112° for S–O bonds) and confirms spatial arrangement of the sulfonyl-piperidine linkage .

Advanced Question: How can computational chemistry predict the reactivity of this compound in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack .

- Molecular docking : Simulate interactions with target enzymes (e.g., carbonic anhydrase) to identify binding affinities. The piperidine ring’s conformation may influence steric hindrance at active sites .

- MD simulations : Assess stability in aqueous environments; the compound’s logP (~2.1) indicates moderate membrane permeability, validated by in vitro Caco-2 assays .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability. Strategies include:

- Standardized protocols : Use identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Orthogonal assays : Cross-validate IC values using fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Impurity profiling : Quantify byproducts (e.g., des-methyl analogs) via HPLC-MS; even 2% impurities can skew dose-response curves .

Basic Question: What structural features of this compound influence its pharmacological activity?

Methodological Answer:

- Sulfonyl groups : Enhance hydrogen bonding with serine residues in enzyme active sites (e.g., ~3.0 Å distance in trypsin inhibition) .

- Piperidine ring : The chair conformation reduces steric strain, improving binding to G-protein-coupled receptors .

- Methyl benzoate : Increases lipophilicity (clogP ~1.9), balancing solubility and membrane penetration .

Advanced Question: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies :

- Acidic conditions (0.1 M HCl, 40°C): Monitor ester hydrolysis via H NMR (disappearance of OCH peak) .

- Oxidative stress (3% HO): Track sulfonyl group oxidation using FT-IR (loss of S=O stretches at 1350 cm) .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; HPLC quantifies degradation products (e.g., <5% degradation indicates shelf-life >2 years) .

Advanced Question: What strategies improve selectivity during derivatization of the sulfonyl group?

Methodological Answer:

- Protecting groups : Temporarily block the benzoate ester with tert-butyldimethylsilyl (TBS) to direct sulfonamide formation at the piperidine nitrogen .

- Catalytic control : Use Cu(I) catalysts for regioselective coupling with arylboronic acids, achieving >90% selectivity for para-substituted products .

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor monosubstitution, while higher temperatures (50°C) promote bis-sulfonylation .

Advanced Question: How can researchers address reproducibility challenges in multi-lab synthesis?

Methodological Answer:

- Detailed SOPs : Specify exact equivalents (e.g., 1.05 eq. of methylsulfonyl chloride), stirring rates (500 rpm), and inert gas purges (N for moisture-sensitive steps) .

- Round-robin testing : Distribute a common precursor to three labs; compare yields (RSD <5% acceptable) and purity (HPLC area % >98%) .

- Critical parameter identification : Use factorial design (e.g., Plackett-Burman) to rank factors like solvent purity (p <0.01 impact on yield) .

Advanced Question: What in vitro and in vivo models are suitable for studying synergistic effects with this compound?

Methodological Answer:

- In vitro : Co-administer with cisplatin in A549 lung cancer cells; measure combination index (CI) via Chou-Talalay method (CI <1 indicates synergy) .

- In vivo : Use xenograft models (e.g., BALB/c mice with HT-29 tumors) at 10 mg/kg doses; pharmacokinetic synergy assessed via AUC ratio (target >1.5) .

Basic Question: How do researchers compare the bioactivity of this compound with structural analogs?

Methodological Answer:

- SAR tables : Tabulate IC values against analogs (e.g., replacing piperidine with morpholine reduces activity 10-fold) .

- 3D-QSAR models : Align compounds using CoMFA; contour maps highlight electronegative regions critical for binding (e.g., sulfonyl group’s contribution >60%) .

- Thermodynamic profiling : ITC measures ΔH and ΔS of target binding; analogs with ΔG < -9 kcal/mol show superior potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.